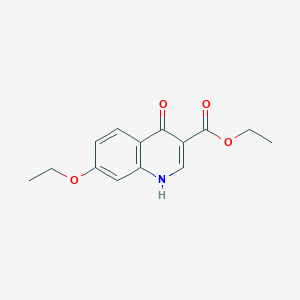
3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-quinolincarboxílico, 7-etoxi-4-hidroxi-, éster etílico es un compuesto químico con la fórmula molecular C14H15NO4 y un peso molecular de 261,27 . Este compuesto es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-quinolincarboxílico, 7-etoxi-4-hidroxi-, éster etílico implica varios pasos:
Preparación de éter dietílico de catecol: Este es el paso inicial donde el catecol se convierte en su derivado éter dietílico.
Formación de 3,4-dietoxinitrobenceno: El éter dietílico de catecol se somete a nitración para formar 3,4-dietoxinitrobenceno.
Síntesis de 2-etoxi-4-nitrofenol: El derivado de nitrobenceno se etoxila luego para formar 2-etoxi-4-nitrofenol.
Producción de 3-etoxi-4-oxinitrobenceno: Las reacciones adicionales conducen a la formación de 3-etoxi-4-oxinitrobenceno.
Formación de 3-etoxi-4-oxifenilamina: El grupo nitro se reduce para formar 3-etoxi-4-oxifenilamina.
Preparación de N-metilen malonato de etilo-3-etoxi-4-oxifenilamina: Este intermedio se sintetiza luego.
Producto final: El paso final implica la ciclización y esterificación para obtener ácido 3-quinolincarboxílico, 7-etoxi-4-hidroxi-, éster etílico.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-quinolincarboxílico, 7-etoxi-4-hidroxi-, éster etílico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinolina-4,7-diona.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones del anillo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidrógeno gaseoso en presencia de un catalizador.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se utilizan comúnmente en diversas condiciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados de quinolina-4,7-diona, derivados de aminoquinolina y varios compuestos de quinolina sustituidos .
Aplicaciones Científicas De Investigación
El ácido 3-quinolincarboxílico, 7-etoxi-4-hidroxi-, éster etílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de derivados de quinolina más complejos.
Biología: Este compuesto exhibe actividades biológicas como propiedades antimicrobianas y antivirales.
Medicina: Se investiga por su posible uso en el desarrollo de nuevos fármacos para el tratamiento de infecciones y otras enfermedades.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del ácido 3-quinolincarboxílico, 7-etoxi-4-hidroxi-, éster etílico implica su interacción con varios objetivos moleculares. Puede inhibir la actividad de ciertas enzimas e interferir con la replicación de microorganismos. Las vías exactas y los objetivos moleculares dependen de la actividad biológica específica que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-quinolincarboxílico, 4-hidroxi-7-metoxi-8-metil-, éster etílico: Este compuesto tiene una estructura similar pero con diferentes sustituyentes, lo que lleva a diferentes actividades biológicas.
Ácido 3-quinolincarboxílico, 6-(deciloxi)-7-etoxi-4-hidroxi-, éster etílico:
Singularidad
El ácido 3-quinolincarboxílico, 7-etoxi-4-hidroxi-, éster etílico es único debido a sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. Sus grupos etoxi e hidroxi en las posiciones 7 y 4, respectivamente, juegan un papel crucial en su reactividad y actividad biológica .
Propiedades
Número CAS |
225797-32-0 |
|---|---|
Fórmula molecular |
C14H15NO4 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
ethyl 7-ethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-3-18-9-5-6-10-12(7-9)15-8-11(13(10)16)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) |
Clave InChI |
BRKCGRZZUWTUKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


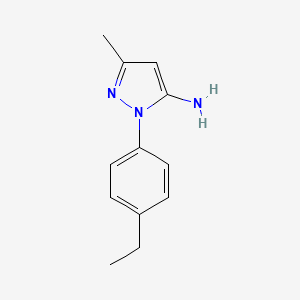

![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
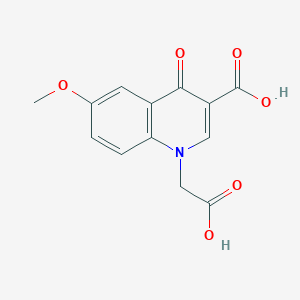
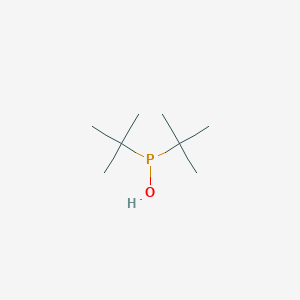
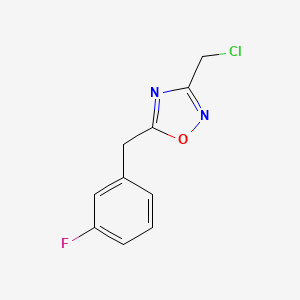
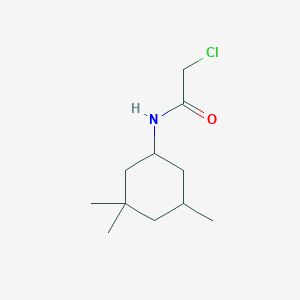
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)
![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)
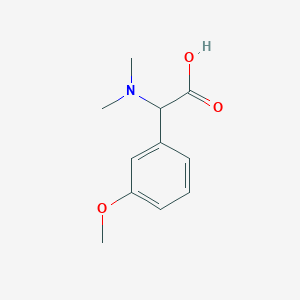
![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)
